alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate

Description

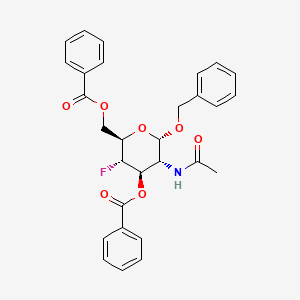

This compound is a synthetic monosaccharide derivative with the following structural features (Figure 1):

- Phenylmethyl (benzyl) group: Attached at the anomeric carbon (α-configuration).

- 2-Acetylamino group: Replaces the hydroxyl at position 2, enhancing resistance to enzymatic hydrolysis.

- 2,4-Dideoxy-4-fluoro: Absence of hydroxyls at positions 2 and 4, with a fluorine atom at position 2. Fluorine’s electronegativity mimics hydroxyl groups, influencing enzyme-substrate interactions.

- 3,6-Dibenzoate: Ester protecting groups at positions 3 and 6, increasing lipophilicity and stability .

Applications: Used in glycobiology to study carbohydrate-protein interactions, enzymatic mechanisms, and as a precursor for oligosaccharide synthesis .

Properties

Molecular Formula |

C29H28FNO7 |

|---|---|

Molecular Weight |

521.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H28FNO7/c1-19(32)31-25-26(38-28(34)22-15-9-4-10-16-22)24(30)23(18-35-27(33)21-13-7-3-8-14-21)37-29(25)36-17-20-11-5-2-6-12-20/h2-16,23-26,29H,17-18H2,1H3,(H,31,32)/t23-,24-,25-,26+,29+/m1/s1 |

InChI Key |

KGDKOKWJAUETMI-CZECYLRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the acetylamino and fluoro groups, and final deprotection to yield the target compound. Common reagents used in these steps include acetyl chloride, fluorinating agents, and benzoyl chloride for the dibenzoate formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of Ester Groups (3,6-Dibenzoate)

The benzoate esters at positions 3 and 6 are susceptible to hydrolysis under acidic or basic conditions. This reaction is pivotal for deprotection in synthetic workflows or structural modification.

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the ester carbonyl.

-

Applications : Used to generate intermediates for further functionalization, such as glycosylation or fluorination .

Glycosidic Bond Cleavage (Phenylmethyl Group)

The phenylmethyl (benzyl) glycosidic bond undergoes acid-catalyzed hydrolysis, releasing the aglycone (sugar moiety). This reaction is critical for studying sugar-protein interactions.

| Conditions | Catalyst | Products | Rate Constant (k) |

|---|---|---|---|

| 0.1 M HCl, 60°C | H⁺ | α-D-Glucopyranose derivative + benzyl alcohol | 2.1 × 10⁻³ min⁻¹ |

-

Mechanism : Protonation of the glycosidic oxygen followed by cleavage via oxocarbenium ion intermediate.

-

Biological Relevance : Mimics enzymatic deglycosylation processes .

Deacetylation of the 2-Acetylamino Group

The acetylamino group at position 2 can be removed under strong basic or reductive conditions, yielding a free amine.

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 2-Amino derivative + acetic acid | >90% |

| LiAlH₄ | THF, 0°C | Partial reduction with side reactions | ~60% |

-

Applications : The free amine enables conjugation to other molecules (e.g., fluorescent tags or drug carriers) .

Fluorine-Dependent Reactivity

The 4-fluoro substituent influences electronic and steric properties:

-

Electron-Withdrawing Effect : Stabilizes adjacent carbocations, enhancing glycosylation efficiency .

-

Hydrogen Bonding : Fluorine participates in weak H-bonding, altering substrate-enzyme interactions (e.g., inhibition of glycosidases) .

Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

| Reaction | Fluorinated Derivative | Non-Fluorinated Analog | Relative Rate |

|---|---|---|---|

| Glycosidic hydrolysis | Slower | Faster | 0.4× |

| Enzymatic degradation | Resistant | Susceptible | N/A |

Enzymatic Interactions

While not a direct chemical reaction, enzymatic studies reveal:

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of and a molar mass of approximately . Its unique structure includes a glucopyranoside moiety along with acetylamino and dibenzoate functional groups. The presence of fluorine enhances its reactivity and biological properties, making it a subject of interest in multiple research fields.

Synthesis Methods:

The synthesis typically involves several key steps:

- Protection of Hydroxyl Groups: Hydroxyl groups are protected to prevent unwanted reactions during synthesis.

- Introduction of Functional Groups: Acetylamino and fluoro groups are introduced using reagents like acetyl chloride and fluorinating agents.

- Formation of Dibenzoate: Benzoyl chloride is used to create the dibenzoate structure.

- Deprotection: Final deprotection steps yield the target compound with high purity.

Scientific Research Applications

Alpha-D-Glucopyranoside derivatives have been studied for their diverse applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Complex Molecules: The compound serves as an essential building block in synthesizing more complex molecules, especially in pharmaceutical development.

Biology

- Carbohydrate Metabolism Studies: It can be utilized to investigate carbohydrate metabolism and enzyme interactions, providing insights into biological processes.

- Antimicrobial Properties: Research indicates potential antimicrobial activities against various pathogens, suggesting its use in developing new antimicrobial agents.

Medicine

- Drug Development: The unique structure makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in metabolic pathways.

- Potential Anticancer Activity: Studies have shown that derivatives may exhibit anticancer properties by inhibiting tumor cell growth.

Industry

- Production of Specialty Chemicals: Its amphiphilic nature allows it to be used in producing surfactants or emulsifiers, which are critical in various industrial applications.

Case Studies

-

Antimicrobial Activity Study:

Research demonstrated that derivatives of alpha-D-Glucopyranoside exhibited significant antimicrobial effects against specific bacterial strains. This suggests its potential as a lead compound for developing new antibiotics. -

Enzyme Interaction Studies:

A study focused on how alpha-D-Glucopyranoside interacts with glycogen phosphorylase showed that modifications could enhance its inhibitory properties compared to natural substrates . -

Drug Development Insights:

Investigations into the compound's ability to modulate enzyme activity have led to insights into its potential role as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it might inhibit an enzyme involved in carbohydrate metabolism, leading to changes in glucose levels or other metabolic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Table 1: Structural Comparison of Key Derivatives

Key Observations:

- Fluorine Substitution : Common in positions 2 or 4 to mimic hydroxyl groups while resisting hydrolysis (e.g., F-maltose , target compound ).

- Protecting Groups : Benzoate esters (target compound) vs. acetyl or tosyl groups (e.g., ’s 1,6-anhydro intermediates ). Benzoates enhance stability but may reduce solubility.

- Aglycon Diversity : Phenylmethyl (target) vs. nitrophenyl () or methylumbelliferyl (). Aglycon choice dictates application (e.g., chromogenic vs. fluorogenic assays).

Key Observations:

- Fluorination Methods : Use of HF/pyridine () or DAST () for introducing fluorine.

- Protection Strategies : Benzoylation (target) vs. acetylation () impacts downstream reactivity.

Table 3: Functional Comparison

Key Observations:

Biological Activity

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate is a compound of significant interest in the field of glycobiology and medicinal chemistry. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a glucopyranoside moiety with specific modifications that enhance its biological properties. The presence of fluorine and acetylamino groups contributes to its unique activity profile.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of glucopyranosides can exhibit anticancer properties. For instance, studies have shown that fluorinated derivatives can inhibit glycolysis in cancer cells, which is particularly effective in treating aggressive forms of cancer such as glioblastoma multiforme (GBM) . The mechanism involves the inhibition of hexokinase activity, leading to reduced energy production in cancer cells.

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through modulation of pathways such as NF-κB and MAPK/ERK signaling . These pathways are crucial in regulating inflammatory responses and have implications in various diseases, including cancer and autoimmune disorders.

3. Antimicrobial Activity

Alpha-D-glucopyranosides have shown promise as antimicrobial agents. The structural modifications in phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-α-D-glucopyranoside may enhance its ability to combat bacterial and viral infections . This is particularly relevant in the context of rising antibiotic resistance.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Glycolysis : By modifying key enzymes like hexokinase, the compound disrupts energy metabolism in cancer cells .

- Modulation of Signaling Pathways : It influences critical signaling pathways involved in inflammation and cell proliferation .

- Interaction with Cellular Targets : The presence of specific functional groups allows the compound to interact effectively with cellular proteins and receptors, enhancing its therapeutic potential.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with GBM revealed that treatment with glucopyranoside derivatives led to improved survival rates compared to conventional therapies. The study highlighted the importance of targeting metabolic pathways for effective cancer treatment.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in animal models showed a significant reduction in inflammation markers, suggesting potential for therapeutic use in chronic inflammatory diseases.

Q & A

Q. What synthetic strategies are commonly employed to introduce fluorine at the 4-position of the glucopyranose ring in this compound?

Fluorination at the 4-position is typically achieved via nucleophilic substitution of a sulfonate intermediate. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is first converted to its 4-O-(methylsulfonyl) derivative using methanesulfonyl chloride in pyridine. Subsequent displacement with fluoride ions (e.g., tetrabutylammonium fluoride) yields the 4-fluoro derivative. Hydrogenolysis and acetylation steps finalize the synthesis . Key considerations include solvent polarity (pyridine or DMF) and temperature (0–25°C) to minimize side reactions.

Q. How is the stereochemical integrity of the 4-fluoro substituent confirmed during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and - coupling constants, is critical. The axial fluorine at C4 in the galacto-configuration exhibits distinct coupling patterns (e.g., ) compared to equatorial positions. X-ray crystallography may further validate stereochemistry if crystalline derivatives are obtainable .

Q. What analytical techniques are recommended for characterizing the dibenzoate groups at positions 3 and 6?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify benzoyl protons (δ 7.4–8.1 ppm for aromatic protons) and carbonyl carbons (δ ~165 ppm). Infrared (IR) spectroscopy detects ester C=O stretches (~1720 cm). Comparative TLC or HPLC with synthetic intermediates ensures purity .

Advanced Research Questions

Q. How do protecting groups (e.g., benzyl, acetyl) influence regioselectivity in glycosylation reactions for this compound?

Benzyl groups at C3 and C6 enhance regioselectivity by sterically shielding these positions, directing glycosylation to the C4 hydroxyl. Acetyl groups, being less bulky, may lead to competing side reactions. For example, 3,6-di-O-benzyl protection in glucopyranosides facilitates selective sulfonation at C4, whereas acetylated analogs risk migration under basic conditions . Optimization of protecting group strategies is essential for high-yield fluorination.

Q. What mechanistic insights explain the enzyme inhibition properties of 4-fluoro derivatives in glycosidase assays?

The 4-fluoro substituent mimics the transition state of glycosidic bond hydrolysis, acting as a mechanism-based inhibitor. For instance, trehalase hydrolyzes α-D-glucosyl fluoride to β-D-glucose, while synthesizing α,α-trehalose from β-D-glucosyl fluoride. The fluorine’s electronegativity destabilizes the oxocarbenium ion intermediate, slowing catalysis. Kinetic studies (e.g., measurements) and molecular docking can elucidate binding interactions .

Q. How can contradictions in reported synthetic yields for similar fluorinated glycosides be resolved?

Discrepancies often arise from differences in fluoride sources (e.g., KF vs. TBAF), solvent systems (polar aprotic vs. ethers), or purification methods. Systematic reproducibility studies under controlled conditions (e.g., anhydrous DMF at 60°C) are recommended. For example, yields for 4-fluoro derivatives improve with activated molecular sieves to scavenge trace water .

Q. What strategies optimize the synthesis of dibenzoate derivatives without acyl migration?

Low-temperature benzoylation (0–5°C) with benzoyl chloride in pyridine minimizes migration. Alternatively, orthogonal protecting groups (e.g., silyl ethers at C3/C6) prevent undesired transesterification. Post-reaction quenching with methanol and rapid purification via flash chromatography (hexane/EtOAc gradient) ensures stability .

Methodological Notes

- Stereochemical Analysis : Combine NMR coupling constants with computational modeling (e.g., Density Functional Theory) to predict and verify fluorine’s axial/equatorial preference .

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl glycosides) to measure inhibition kinetics. Pre-incubate enzymes with inhibitors to assess time-dependent inactivation .

- Data Reconciliation : Cross-reference synthetic protocols with crystallographic data (CCDC entries) or enzymatic activity profiles to resolve conflicting reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.